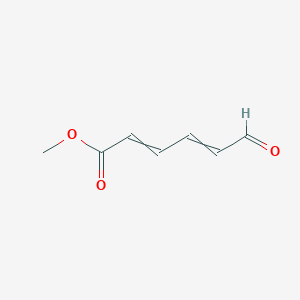

Methyl 6-oxohexa-2,4-dienoate

Beschreibung

Significance within Organic Chemistry Research

The significance of methyl 6-oxohexa-2,4-dienoate and its structural analogs in organic chemistry research is multifaceted. The conjugated diene system is a highly valuable functional group, participating in a wide array of chemical transformations. These include cycloaddition reactions, such as the renowned Diels-Alder reaction, which allows for the stereocontrolled formation of six-membered rings, a common scaffold in many natural products. smolecule.com

Furthermore, the presence of both an aldehyde and a methyl ester group in methyl 6-oxohexa-2,4-dienoate provides multiple sites for chemical modification. The aldehyde can undergo nucleophilic attack and a variety of condensation reactions, while the ester can be hydrolyzed or converted to other functional groups. This rich reactivity makes it a valuable synthetic intermediate. For instance, the related compound, ethyl (2E,4E)-3-methyl-6-oxohexa-2,4-dienoate, has been utilized as a key building block in the Wittig reaction for the synthesis of complex polycyclic aromatic hydrocarbon derivatives. iucr.orgiucr.org

The stereoselective synthesis of conjugated dienoic esters is a significant area of research, with methods like the Horner-Wadsworth-Emmons and Still-Gennari olefinations, as well as palladium-catalyzed cross-coupling reactions (e.g., Negishi and Suzuki couplings), being continuously refined to achieve high stereoisomeric purity. pnas.orgnih.gov The ability to control the geometry of the double bonds is crucial for applications in the synthesis of bioactive natural products.

Occurrence and Biological Relevance of Oxohexa-dienoate Structures

The oxohexa-dienoate core structure is not merely a synthetic curiosity but also holds considerable biological relevance. It appears as a key intermediate in the metabolic pathways of various microorganisms, particularly in the degradation of aromatic compounds. smolecule.com Aromatic compounds are widespread in nature, originating from the breakdown of lignin (B12514952) and from industrial pollutants. rsc.org Bacteria have evolved sophisticated enzymatic pathways to utilize these compounds as carbon and energy sources.

A central mechanism in the aerobic degradation of aromatic compounds is the ring-cleavage of catechols, which can be substituted. unesp.br This cleavage is often catalyzed by dioxygenase enzymes and can proceed through either ortho or meta pathways. The meta-cleavage pathway of catechols leads to the formation of 2-hydroxymuconic semialdehydes, which are tautomers of 2-hydroxy-6-oxohexa-2,4-dienoic acids. unesp.br For example, the degradation of 4-methylcatechol (B155104) has been shown to proceed via 2-hydroxy-5-methyl-6-oxohexa-2,4-dienoate. us.es These intermediates are then further metabolized by hydrolase enzymes. nobelprize.orgresearchgate.netnih.gov

The study of these metabolic pathways is crucial for applications in bioremediation, where microorganisms are used to clean up environmental pollutants. smolecule.com Understanding the enzymes and intermediates involved, such as the oxohexa-dienoates, can help in engineering more efficient bioremediation strategies. nih.gov

Historical Development of Research on Related Dienoate Compounds

The study of dienes and their reactions has a rich history that has profoundly shaped the field of organic chemistry. The discovery of the Diels-Alder reaction in 1928 by Otto Diels and Kurt Alder, for which they were awarded the Nobel Prize in Chemistry in 1950, was a landmark achievement. nobelprize.org This reaction provided a powerful and predictable method for the synthesis of cyclic compounds and has been a cornerstone of synthetic organic chemistry ever since. researchgate.net

In the mid-20th century, the development of organometallic chemistry opened up new avenues for the synthesis of dienes with high stereocontrol. The Wittig reaction, discovered in the 1950s, became a widely used method for forming carbon-carbon double bonds. Later, in the 1970s, the development of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, provided even more powerful tools for the stereoselective synthesis of conjugated dienes. mdpi.com These methods involve the coupling of a vinyl organometallic reagent with a vinyl halide, allowing for the precise construction of the diene system. pnas.orgnih.gov

More recent advancements have focused on developing more efficient and environmentally friendly methods for diene synthesis, including the use of metathesis reactions catalyzed by ruthenium-based catalysts and various other transition metal-catalyzed transformations. mdpi.comnih.gov The ongoing development of new synthetic methods for dienoates and related compounds continues to be an active area of research, driven by their importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. beilstein-journals.org

Structure

3D Structure

Eigenschaften

CAS-Nummer |

40188-21-4 |

|---|---|

Molekularformel |

C7H8O3 |

Molekulargewicht |

140.14 g/mol |

IUPAC-Name |

methyl 6-oxohexa-2,4-dienoate |

InChI |

InChI=1S/C7H8O3/c1-10-7(9)5-3-2-4-6-8/h2-6H,1H3 |

InChI-Schlüssel |

OKCKDXOUJKZELN-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C=CC=CC=O |

Herkunft des Produkts |

United States |

Reactivity and Chemical Transformations of Methyl 6 Oxohexa 2,4 Dienoate

Electrophilic and Nucleophilic Reactions of the Conjugated Dienone System

The conjugated system of Methyl 6-oxohexa-2,4-dienoate, consisting of two carbon-carbon double bonds and a carbon-oxygen double bond, is the primary site for both electrophilic and nucleophilic attacks. The presence of the electron-withdrawing ester and aldehyde groups polarizes the dienone system, influencing its reactivity.

Electrophilic Additions: The double bonds within the conjugated system can undergo electrophilic addition reactions. In the presence of electrophiles, the π-electrons of the carbon-carbon double bonds act as a nucleophile. The regioselectivity of such additions is governed by the formation of the most stable carbocation intermediate, which is often stabilized by resonance.

Nucleophilic Additions: The dienone system is highly susceptible to nucleophilic attack, particularly at the carbonyl carbons and the β-carbon of the α,β-unsaturated system (Michael addition). The aldehyde carbonyl is generally more reactive towards nucleophiles than the ester carbonyl due to lesser steric hindrance and the lack of a resonance-donating group.

Common nucleophilic addition reactions include:

1,2-Addition: Nucleophiles can attack the electrophilic carbon of the aldehyde group directly.

1,4-Addition (Michael Addition): Nucleophiles can add to the β-carbon of the conjugated system, leading to the formation of an enolate intermediate which is then protonated.

1,6-Addition: In extended conjugated systems like this diene, nucleophilic attack can also occur at the δ-position.

The competition between these addition pathways depends on the nature of the nucleophile, the reaction conditions (e.g., temperature, solvent), and steric factors.

Stereochemical Aspects of Chemical Reactions (E/Z Isomerism and Selectivity)

The presence of two carbon-carbon double bonds in Methyl 6-oxohexa-2,4-dienoate gives rise to the possibility of E/Z isomerism. The specific configuration of these double bonds, such as (2E,4E), (2Z,4E), (2E,4Z), or (2Z,4Z), significantly influences the molecule's shape and can dictate the stereochemical outcome of its reactions.

For instance, the (2E,4E) isomer is the most stable due to reduced steric hindrance. The stereochemistry of the starting material can affect the accessibility of reagents to the reactive sites, thereby influencing the diastereoselectivity of addition reactions. For example, the facial selectivity of a nucleophilic attack on the aldehyde can be influenced by the conformation of the dienone chain.

In reactions that create new stereocenters, the existing stereochemistry of the double bonds can direct the formation of specific stereoisomers. For example, in a Diels-Alder reaction where the diene system of Methyl 6-oxohexa-2,4-dienoate acts as the diene component, the stereochemistry of the dienophile and the E/Z configuration of the diene will determine the stereochemistry of the resulting cyclohexene ring.

Intramolecular Cyclization and Rearrangement Pathways

The linear structure of Methyl 6-oxohexa-2,4-dienoate, with reactive functional groups at both ends, makes it a candidate for intramolecular reactions.

Intramolecular Cyclization: Under certain conditions, the molecule can undergo cyclization. For example, the formation of a six-membered ring could be envisioned through an intramolecular aldol-type reaction, where an enolate formed at the carbon alpha to the ester attacks the aldehyde carbonyl. The feasibility of such reactions depends on the geometric feasibility of the transition state and the reaction conditions. Related compounds, such as 4-carboxy-2-hydroxy-6-methoxy-6-oxohexa-2,4-dienoate, have been observed to undergo spontaneous cyclization.

Rearrangement Pathways: The conjugated system can also facilitate various molecular rearrangements. Sigmatropic rearrangements, such as a youtube.comsmolecule.com-hydride shift, could potentially occur under thermal or photochemical conditions, leading to the formation of different isomers. Isomerization between the E and Z forms of the double bonds can also be considered a form of rearrangement, often catalyzed by acid, base, or light.

Functional Group Interconversions Involving the Ester and Aldehyde Moieties

The ester and aldehyde functional groups of Methyl 6-oxohexa-2,4-dienoate can be transformed into a variety of other functional groups.

Reactions of the Aldehyde Group:

Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄). For instance, methyl(2Z,4Z)-6-oxohexa-2,4-dienoate, an isomer of the title compound, can be reduced with NaBH₄ to yield methyl(2Z,4Z)-6-hydroxyhexa-2,4-dienoate guidechem.com.

Oxidation: The aldehyde can be oxidized to a carboxylic acid using various oxidizing agents.

Wittig Reaction: The aldehyde can react with phosphorus ylides in a Wittig reaction to form a new carbon-carbon double bond, extending the carbon chain. A similar reaction has been demonstrated on the related ethyl (2E,4E)-3-methyl-6-oxohexa-2,4-dienoate.

Grignard Reaction: Addition of Grignard reagents to the aldehyde will produce a secondary alcohol.

Reactions of the Ester Group:

Hydrolysis: The methyl ester can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Amidation/Transesterification: The ester can be converted to an amide by reaction with an amine or undergo transesterification by reacting with another alcohol in the presence of an acid or base catalyst.

Grignard Reaction: Grignard reagents will typically add twice to the ester carbonyl to form a tertiary alcohol after workup.

The selective transformation of one carbonyl group in the presence of the other can be achieved by careful choice of reagents and reaction conditions. For example, the higher reactivity of the aldehyde allows for its selective reduction with NaBH₄ without affecting the ester group.

Enzymatic and Biochemical Pathways Involving Oxohexa Dienoates

Role as Meta-Cleavage Products in Aerobic Aromatic Compound Degradation

In aerobic microbial metabolism, the degradation of resilient aromatic compounds is initiated by oxidizing the stable aromatic ring, making it susceptible to cleavage by enzymes known as dioxygenases. A major strategy for this is the meta-cleavage pathway, where the ring is opened adjacent to the hydroxyl groups of catechol or its derivatives. This enzymatic cleavage is the primary route for generating various oxohexa-dienoate intermediates.

The bacterial degradation of numerous aromatic pollutants converges on the formation of central intermediates like catechol and its methylated derivatives (e.g., 3-methylcatechol and 4-methylcatechol). These catecholic intermediates are then targeted by extradiol (or meta-cleavage) dioxygenases, such as catechol 2,3-dioxygenase. researchgate.netresearcher.life This enzyme introduces molecular oxygen to cleave the C-C bond adjacent to the hydroxyl groups, resulting in the formation of a linear, unsaturated semialdehyde product. For example, the cleavage of catechol produces 2-hydroxymuconic semialdehyde (also known as 2-hydroxy-6-oxohexa-2,4-dienoate), a foundational oxohexa-dienoate intermediate. nih.govnih.gov

The meta-cleavage pathway is central to the breakdown of several significant environmental pollutants, including biphenyl, toluene, ethylbenzene, and cumene. In each case, the initial substrate is converted through a series of enzymatic reactions into a catechol derivative, which then undergoes ring cleavage to produce a specific oxohexa-dienoate.

Biphenyl: The degradation of biphenyl proceeds through the formation of 2,3-dihydroxybiphenyl. This intermediate is then cleaved by 2,3-dihydroxybiphenyl 1,2-dioxygenase to yield 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate. nih.govresearchgate.netethz.ch

Toluene: Toluene can be metabolized through several routes, many of which lead to 3-methylcatechol. researchgate.netresearchgate.net The subsequent meta-cleavage of 3-methylcatechol generates 2-hydroxy-6-oxohepta-2,4-dienoate.

Ethylbenzene: Aerobic degradation of ethylbenzene can produce intermediates like 3-ethylcatechol, which is then cleaved to form the corresponding oxohexa-dienoate derivative. ethz.ch

Cumene (and p-Cymene): The degradation pathway for p-cymene in Pseudomonas putida involves the formation of 2,3-dihydroxy-p-cumate. A dioxygenase cleaves this intermediate to produce 2-hydroxy-3-carboxy-6-oxo-7-methylocta-2,4-dienoate, which is subsequently decarboxylated to yield 2-hydroxy-6-oxo-7-methyl-octa-2,4-dienoate. researchgate.netethz.ch

| Precursor Aromatic Compound | Key Catecholic Intermediate | Resulting Oxohexa-dienoate Intermediate |

| Biphenyl | 2,3-Dihydroxybiphenyl | 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate |

| Toluene | 3-Methylcatechol | 2-Hydroxy-6-oxohepta-2,4-dienoate |

| p-Cymene/Cumate | 2,3-Dihydroxy-p-cumate | 2-Hydroxy-6-oxo-7-methyl-octa-2,4-dienoate |

In the bacterium Sphingomonas paucimobilis SYK-6, which is known for its ability to degrade lignin-derived aromatic compounds, 3-O-methylgallate (3MGA) is a key intermediate. The degradation of 3MGA involves specialized extradiol dioxygenases, primarily DesZ (a 3MGA 3,4-dioxygenase) and LigAB (protocatechuate 4,5-dioxygenase), which also exhibits activity towards 3MGA. asm.orgoup.com Both enzymes catalyze the 3,4-cleavage of the 3MGA aromatic ring. This reaction produces 4-carboxy-2-hydroxy-6-methoxy-6-oxohexa-2,4-dienoate (CHMOD), a substituted oxohexa-dienoate. oup.comnih.gov The bacterium possesses multiple pathways for 3MGA degradation, highlighting its metabolic versatility. asm.orgnih.gov

| Enzyme | Organism | Substrate | Ring Cleavage Position | Product (Oxohexa-dienoate derivative) |

| DesZ | Sphingomonas paucimobilis SYK-6 | 3-O-Methylgallate (3MGA) | 3,4-cleavage | 4-carboxy-2-hydroxy-6-methoxy-6-oxohexa-2,4-dienoate (CHMOD) |

| LigAB | Sphingomonas paucimobilis SYK-6 | 3-O-Methylgallate (3MGA) | 4,5-cleavage | 4-carboxy-2-hydroxy-6-methoxy-6-oxohexa-2,4-dienoate (CHMOD) |

Enzymatic Hydrolysis and Subsequent Metabolism of Oxohexa-dienoates

Once formed, the oxohexa-dienoate intermediates are channeled into the next stage of the central metabolic pathway. This typically involves hydrolysis of the linear molecule, breaking it down into smaller components that can enter core metabolic cycles like the Krebs cycle.

The C-C bond cleavage of oxohexa-dienoate intermediates is catalyzed by a class of enzymes known as hydrolases. These enzymes typically act on the carbon skeleton to release a carboxylate and an aldehyde or ketone.

Mechanism: The catalytic mechanism for these hydrolases, such as BphD from the biphenyl pathway, often involves a serine nucleophile within a conserved catalytic triad. This mechanism proceeds via a general base-catalyzed attack of a water molecule on the substrate. nih.govrsc.org

Substrate Specificity and Examples:

TodF: A key enzyme in the toluene degradation pathway, TodF is a 2-hydroxy-6-oxohepta-2,4-dienoate hydrolase that processes the meta-cleavage product of 3-methylcatechol.

CumD (also referred to as CmtE): In the p-cymene/cumene degradation pathway, the enzyme 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate hydrolase (encoded by the cmtE gene, sometimes referred to within the 'CumD' family of hydrolases) catalyzes the hydrolysis of its specific oxohexa-dienoate substrate into isobutyrate and 2-hydroxypenta-2,4-dienoate. researchgate.netethz.ch

BphD: In the biphenyl pathway, 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase (BphD) cleaves its substrate to produce benzoate and 2-hydroxypenta-2,4-dienoate. researchgate.netethz.chebi.ac.uk

In some meta-cleavage pathways, particularly for unsubstituted or 4-substituted catechols, the initial semialdehyde product is not immediately hydrolyzed. Instead, it undergoes oxidation via an NAD+-dependent dehydrogenase. nih.gov For example, 2-hydroxymuconic semialdehyde can be oxidized by a dehydrogenase to 4-oxalocrotonate. nih.gov This oxidized intermediate is then further processed by a series of enzymes, including an isomerase and a decarboxylase, before eventually being converted into central metabolites like pyruvate and acetaldehyde. nih.govnih.gov This dehydrogenative branch represents an alternative route to the more direct hydrolytic cleavage for processing ring-fission products.

Conversion to Tricarboxylic Acid (TCA) Cycle Intermediates

The ultimate fate of carbon from aromatic compounds in many aerobic bacteria is the tricarboxylic acid (TCA) cycle. The catabolism of oxohexa-dienoates is a key process that links aromatic degradation to this central metabolic hub. While "Methyl 6-oxohexa-2,4-dienoate" is a specific ester, the broader pathway is well-characterized for its corresponding carboxylated analogs, such as 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate and 4-carboxy-2-hydroxymuconate-6-semialdehyde.

The protocatechuate (PCA) 4,5-cleavage pathway serves as a prime example of this conversion. In this pathway, PCA is cleaved to form 4-carboxy-2-hydroxymuconate-6-semialdehyde (CHMS). Through a series of enzymatic reactions involving a dehydrogenase, a hydrolase, and a hydratase, this intermediate is ultimately converted to 4-carboxy-4-hydroxy-2-oxoadipate (CHA). The final step is catalyzed by CHA aldolase, which cleaves CHA to yield pyruvate and oxaloacetate, both of which are key intermediates of the TCA cycle researchgate.net. This sequence of reactions effectively channels the carbon skeleton of the original aromatic ring into mainstream cellular metabolism for energy production and biosynthesis.

Linkage to 2-Pyrone-4,6-dicarboxylate (PDC) Formation

In some microbial pathways, oxohexa-dienoate intermediates are precursors to the formation of 2-pyrone-4,6-dicarboxylate (PDC), a stable and valuable chemical building block. The formation of PDC is a notable branch in the catabolism of certain aromatic compounds, such as syringate. Syringate is first converted to 3-O-methylgallate (3MGA). In organisms like Sphingomonas paucimobilis SYK-6, 3MGA can be acted upon by the dioxygenase DesZ, leading to the formation of 4-carboxy-2-hydroxy-6-methoxy-6-oxohexa-2,4-dienoate (CHMOD), a methylated oxohexa-dienoate. This intermediate, CHMOD, can then be converted to PDC nih.govnih.govresearchgate.net. The enzyme 4-carboxy-2-hydroxymuconate-6-semialdehyde (CHMS) dehydrogenase (LigC) is also involved in the conversion of CHMS to PDC nih.gov.

Transformation to 4-Oxalomesaconate (OMA)

Another significant transformation of oxohexa-dienoate derivatives is their conversion to 4-oxalomesaconate (OMA). OMA is a key intermediate that lies at the confluence of the protocatechuate and gallate degradation pathways. The hydrolysis of PDC, catalyzed by PDC hydrolase (LigI), yields OMA, which exists in equilibrium with its tautomer, 4-carboxy-2-hydroxymuconate (CHM) researchgate.netnih.gov. Furthermore, there is evidence that 4-carboxy-2-hydroxy-6-methoxy-6-oxohexa-2,4-dienoate (CHMOD) can also be converted to OMA, thereby linking the metabolism of methylated aromatics to the central PCA 4,5-cleavage pathway nih.gov. OMA is then hydrated by OMA hydratase (LigJ) to form 4-carboxy-4-hydroxy-2-oxoadipate, continuing the pathway towards TCA cycle intermediates nih.govnih.govnih.govnih.gov.

Microbial Catabolic Pathways and Genetic Regulation of Oxohexa-dienoate Metabolism

The degradation of oxohexa-dienoates is carried out by a diverse range of microorganisms, each with its own specific set of enzymes and regulatory mechanisms. The genetic and biochemical basis of these pathways has been extensively studied in several model organisms.

Pathways in Specific Microbial Strains (Pseudomonas fluorescens, Pseudomonas putida, Sphingomonas paucimobilis, Novosphingobium aromaticivorans)

Pseudomonas putida : This bacterium is well-known for its metabolic versatility. In the context of biphenyl degradation, P. putida metabolizes 2,3-dihydroxybiphenyl to 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate nih.govresearchgate.netuniprot.org. This meta-cleavage product is then hydrolyzed to benzoic acid and 2-hydroxypenta-2,4-dienoate researchgate.netuniprot.org. The enzymes involved in this pathway are encoded by the bph gene cluster.

Pseudomonas fluorescens : In Pseudomonas fluorescens IP01, the degradation of cumene (isopropylbenzene) proceeds through the formation of 2-hydroxy-6-oxo-7-methylocta-2,4-dienoic acid (HOMODA). The cumD gene encodes a hydrolase that acts on this oxohexa-dienoate derivative cam.ac.uk. The catabolism of 4-hydroxyacetophenone in P. fluorescens ACB also involves a ring-cleavage product, 4-hydroxymuconic semialdehyde, which is further metabolized researchgate.net.

Sphingomonas paucimobilis SYK-6 : This bacterium is a model organism for lignin (B12514952) degradation. It possesses a comprehensive enzymatic machinery for the breakdown of various lignin-derived aromatic compounds. As previously mentioned, it utilizes the protocatechuate 4,5-cleavage pathway, where oxohexa-dienoate derivatives are key intermediates. The degradation of syringate in this organism proceeds via 3-O-methylgallate and its ring-cleavage product, 4-carboxy-2-hydroxy-6-methoxy-6-oxohexa-2,4-dienoate nih.govnih.govresearchgate.net. The genes for this pathway, designated lig genes, are well-characterized.

Novosphingobium aromaticivorans : This organism also plays a significant role in the degradation of aromatic compounds. It can funnel a variety of lignin-derived aromatics into central metabolic pathways. Similar to S. paucimobilis, it utilizes pathways where oxohexa-dienoates are formed and subsequently processed. For instance, it can convert syringic acid to 3-O-methylgallate, which then undergoes ring cleavage to form an oxohexa-dienoate intermediate that is further metabolized to OMA nih.gov.

Table 1: Key Enzymes in Oxohexa-dienoate Metabolism in Selected Microbial Strains

| Enzyme | Gene(s) | Function | Organism(s) |

|---|---|---|---|

| Protocatechuate 4,5-dioxygenase | ligAB / pmdA, pmdB | Cleaves protocatechuate to form 4-carboxy-2-hydroxymuconate-6-semialdehyde | Sphingomonas paucimobilis, Novosphingobium aromaticivorans, Comamonas sp. |

| 2,3-Dihydroxybiphenyl 1,2-dioxygenase | bphC | Cleaves 2,3-dihydroxybiphenyl to form 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate | Pseudomonas putida |

| 4-Carboxy-2-hydroxymuconate-6-semialdehyde dehydrogenase | ligC / pmdC | Oxidizes CHMS to 2-pyrone-4,6-dicarboxylate | Sphingomonas paucimobilis, Comamonas sp. |

| 2-Pyrone-4,6-dicarboxylate hydrolase | ligI / pmdD | Hydrolyzes PDC to 4-oxalomesaconate | Sphingomonas paucimobilis, Comamonas sp. |

| 4-Oxalomesaconate hydratase | ligJ | Hydrates OMA to 4-carboxy-4-hydroxy-2-oxoadipate | Sphingomonas paucimobilis |

| 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase | bphD | Hydrolyzes 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate | Pseudomonas putida |

Gene Expression and Transcriptional Regulation of Dioxygenase and Hydrolase Enzymes

The expression of the genes encoding the enzymes involved in oxohexa-dienoate metabolism is tightly regulated to ensure efficient catabolism of aromatic compounds in response to their availability.

In Sphingomonas sp. strain SYK-6, the genes of the protocatechuate 4,5-cleavage pathway are organized into several transcriptional units, including the ligJABC and ligK-orf1-ligI-lsdA operons nih.gov. The expression of these operons is controlled by a LysR-type transcriptional regulator (LTTR) named LigR nih.gov. LigR activates the transcription of these operons in the presence of inducer molecules such as protocatechuate or gallate nih.gov. LigR binds to specific sites in the promoter regions of the ligK and ligJ genes, inducing DNA bending which is enhanced in the presence of the inducers nih.gov. This regulatory mechanism allows the bacterium to coordinately express the necessary enzymes for oxohexa-dienoate metabolism when aromatic substrates are present. The ligI gene, encoding PDC hydrolase, is part of the ligK operon and is therefore also under the control of LigR nih.govnih.gov.

In other bacteria, such as Comamonas sp. strain E6, the genes for the protocatechuate 4,5-cleavage pathway (pmd genes) are organized into a single operon. The expression of this operon is induced by the presence of protocatechuate researchgate.net. Similarly, in Pseudarthrobacter phenanthrenivorans Sphe3, the expression of the protocatechuate 4,5-dioxygenase gene (pcaA) is induced by protocatechuate and is under the control of a LysR-type regulator, PcaR researchgate.net.

Comparative Biochemical Studies of Enzymes Involved in Oxohexa-dienoate Transformations

The enzymes responsible for the transformation of oxohexa-dienoates exhibit a range of biochemical properties and substrate specificities across different bacterial species.

Dioxygenases : The extradiol dioxygenases that produce oxohexa-dienoates, such as protocatechuate 4,5-dioxygenase (PCD) and 2,3-dihydroxybiphenyl 1,2-dioxygenase (BphC), have been the subject of comparative studies. These enzymes are typically iron(II)-dependent. BphC from Pseudomonas sp. strain LB400 has a KM of 7 µM for 2,3-dihydroxybiphenyl and is subject to substrate inhibition nih.gov. In contrast, PCD from Pseudarthrobacter phenanthrenivorans Sphe3 exhibits a Km of 21 µM for protocatechuate researchgate.net. The substrate specificity can also vary; for example, BphC can cleave catechols with small substituents but not 3,4-dihydroxybiphenyl nih.gov.

Hydrolases : The hydrolases that act on oxohexa-dienoates, such as 2-pyrone-4,6-dicarboxylate (PDC) hydrolase (LigI) and 4-oxalomesaconate hydratase (LigJ), also show interesting comparative features. LigI from S. paucimobilis SYK-6 is a monomer with a molecular mass of approximately 32 kDa nih.gov. It catalyzes the reversible hydrolysis of PDC, with optimal activity for hydrolysis at pH 8.5 and for synthesis at pH 6.0-7.5 nih.gov. The Km values for PDC and its hydrolyzed product (CHM) are 74 µM and 49 µM, respectively nih.gov. Notably, LigI from S. paucimobilis is more resistant to metal ion inhibition compared to the PDC hydrolases from Pseudomonas ochraceae and Comamonas testosteroni nih.gov.

LigJ, the 4-oxalomesaconate hydratase from S. paucimobilis SYK-6, is a homodimer with a subunit molecular mass of around 38 kDa nih.gov. It has a Km of 138 µM for OMA and a Vmax of 440 U/mg nih.gov. The activity of LigJ is inhibited by thiol reagents, suggesting the importance of a cysteine residue for catalysis nih.gov.

Table 2: Kinetic Properties of Key Enzymes in Oxohexa-dienoate Metabolism

| Enzyme | Organism | Substrate | KM (µM) | Vmax or kcat | Optimal pH |

|---|---|---|---|---|---|

| 2,3-Dihydroxybiphenyl 1,2-dioxygenase (BphC) | Pseudomonas sp. LB400 | 2,3-Dihydroxybiphenyl | 7 | - | - |

| Protocatechuate 4,5-dioxygenase (PcaA) | Pseudarthrobacter phenanthrenivorans Sphe3 | Protocatechuate | 21 | 44.8 U/mg | 9.5 |

| 2-Pyrone-4,6-dicarboxylate hydrolase (LigI) | Sphingomonas paucimobilis SYK-6 | PDC | 74 | 506 U/mg (hydrolysis) | 8.5 (hydrolysis) |

| 2-Pyrone-4,6-dicarboxylate hydrolase (LigI) | Sphingomonas paucimobilis SYK-6 | CHM | 49 | 283 U/mg (synthesis) | 6.0-7.5 (synthesis) |

| 4-Oxalomesaconate hydratase (LigJ) | Sphingomonas paucimobilis SYK-6 | OMA | 138 | 440 U/mg | - |

Advanced Spectroscopic and Structural Characterization of Methyl 6 Oxohexa 2,4 Dienoate and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysisresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the stereochemistry and conformational preferences of molecules in solution. For Methyl 6-oxohexa-2,4-dienoate and related γ,δ-unsaturated β-ketoesters, ¹H and ¹³C NMR spectra offer detailed information on the connectivity, configuration (E/Z) of the double bonds, and rotational conformations. mdpi.com

Analysis of ¹H NMR spectra allows for the determination of stereochemistry through the measurement of coupling constants (J-values) between olefinic protons. For a dienyl system, the magnitude of the vicinal coupling constants across the double bonds is indicative of their geometry. Conformational analysis can be further explored using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space, helping to establish the preferred three-dimensional arrangement of the molecule. mdpi.com

Table 1: Representative NMR Data for an Analogous γ,δ-Unsaturated β-Ketoester The following data is for (E)-Methyl 5-ethoxy-2-methyl-3-oxopent-4-enoate, a related compound. rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

| ¹H | 7.60 | d, J = 12.3 |

| ¹H | 5.66 | d, J = 12.3 |

| ¹H | 3.93 | q, J = 6.9 |

| ¹H | 3.67 | s |

| ¹H | 3.52 | q, J = 7.2 |

| ¹³C | 194.3 | - |

| ¹³C | 171.3 | - |

| ¹³C | 163.3 | - |

| ¹³C | 103.4 | - |

| ¹³C | 67.5 | - |

| ¹³C | 52.2 | - |

| ¹³C | 51.8 | - |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles.

Crystal Packing and Intermolecular Interactionsrsc.orgthno.org

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular forces such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. For molecules like Methyl 6-oxohexa-2,4-dienoate, which contains polar ester and ketone functional groups, dipole-dipole interactions are expected to play a significant role in the crystal packing. In analogs with hydroxyl or amino groups, hydrogen bonding would be a dominant force. researchgate.net The extended π-system of the diene can also lead to π–π stacking interactions, where parallel conjugated systems align to stabilize the crystal structure. researchgate.net

Conformation and Dihedral Angles of the Dienyl Systemrsc.orgthno.org

The conformation of the dienyl system is a critical structural feature. X-ray crystallography can precisely measure the dihedral angles along the single bond connecting the two double bonds. This determines whether the diene adopts an s-cis or s-trans conformation. The planarity of the conjugated system can also be assessed; significant deviations from planarity would indicate steric strain within the molecule. For instance, in related Schiff base structures, torsion angles are key descriptors of the molecular shape. researchgate.net

Enzyme-Ligand Co-crystal Structures Involving Oxohexa-dienoate Products or Analogslibretexts.org

Understanding how oxohexa-dienoate compounds interact with biological macromolecules is crucial, particularly in the context of enzyme mechanisms. Co-crystal structures of enzymes with bound ligands, such as 2-hydroxy-6-oxohexa-2,4-dienoate or its analogs, reveal the specific binding mode and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the enzyme-ligand complex. nih.govebi.ac.ukebi.ac.uk These structures show the precise orientation of the ligand within the active site, providing a structural basis for the enzyme's catalytic activity or inhibition. nih.govbohrium.com The comparison between structures obtained from co-crystallization versus soaking experiments can sometimes reveal different binding poses or protein conformations. nih.gov

Mass Spectrometry for Molecular Characterization and Fragmentation Pathways

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. rsc.org

The fragmentation pattern observed in the mass spectrum provides structural information. For Methyl 6-oxohexa-2,4-dienoate, common fragmentation pathways would involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, or cleavage at various points along the carbon chain. The conjugated π-system can influence fragmentation by stabilizing the resulting carbocations through resonance. youtube.com The analysis of these fragments helps to confirm the structure of the parent molecule.

Table 2: High-Resolution Mass Spectrometry Data for an Analogous Compound The following data is for Methyl 2-methyl-3,5-dioxohexanoate, which exists in an enol tautomer form similar to the subject compound. rsc.org

| Ion | Calculated m/z (for C₈H₁₂O₄) | Found m/z |

| [M]⁺ | 172.0736 | 172.0733 |

UV-Visible Spectroscopy for Electronic Transitions in Conjugated Systemsnih.gov

UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic structure. Molecules with conjugated systems, like Methyl 6-oxohexa-2,4-dienoate, exhibit characteristic absorption bands corresponding to electronic transitions. libretexts.org

The primary electronic transition in this compound is the π → π* transition, where an electron is promoted from a π bonding orbital (the Highest Occupied Molecular Orbital, HOMO) to a π* antibonding orbital (the Lowest Unoccupied Molecular Orbital, LUMO). libretexts.orgwikipedia.org The presence of the extended conjugated system of the diene and the carbonyl group lowers the energy gap for this transition, shifting the absorption maximum (λmax) to longer wavelengths compared to isolated double bonds (a bathochromic shift). libretexts.orguobabylon.edu.iq A second, typically weaker, absorption may be observed at a longer wavelength due to the n → π* transition of the carbonyl group's non-bonding electrons. libretexts.org The position and intensity (molar absorptivity, ε) of these absorption bands are characteristic of the chromophore's structure. uobabylon.edu.iq

Table 3: Expected Electronic Transitions for Methyl 6-oxohexa-2,4-dienoate

| Transition Type | Chromophore | Expected Wavelength Region | Relative Intensity (ε) |

| π → π | Conjugated diene-one | > 200 nm | Strong (10,000 - 20,000) libretexts.org |

| n → π | Carbonyl (C=O) | 270 - 350 nm | Weak (10 - 100) libretexts.org |

Computational and Mechanistic Investigations of Methyl 6 Oxohexa 2,4 Dienoate Reactions and Interactions

Theoretical Studies of Organic Reaction Mechanisms in Synthesis

Computational studies on molecules structurally similar to Methyl 6-oxohexa-2,4-dienoate, such as other linear conjugated dienones, have shed light on their reactivity under various conditions. Theoretical investigations, often employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving these compounds.

One area of focus has been the behavior of linear conjugated dienones under superelectrophilic activation. A combined experimental and theoretical study on analogous 1,5-diaryl-penta-2,4-dien-1-ones revealed that under superacidic conditions, these molecules can act as precursors to di- and tri-centered electrophilic species. rsc.org DFT calculations have shown that the most probable reactive intermediates are O,C-diprotonated species. rsc.org These intermediates are key to understanding the subsequent formation of various carbocyclic derivatives. rsc.org The reaction mechanisms are complex, involving intricate pathways of electrophilic transformations. rsc.org

Another significant reaction for α,β-unsaturated carbonyl compounds is the Michael addition. researchgate.netewadirect.commasterorganicchemistry.comwikipedia.org Theoretical calculations, such as those at the HF/6-31+G(d) and B3LYP//HF/6-31+G(d) levels of theory, have been used to analyze the regioselectivity of nucleophilic additions to model α,β-unsaturated carbonyl compounds. fiu.edu These studies help in predicting whether a nucleophile will add to the carbonyl carbon (1,2-addition) or the β-carbon (1,4- or Michael addition). fiu.edu The regioselectivity is influenced by factors such as frontier molecular orbital interactions and charge distribution within the molecule. fiu.edu For a compound like Methyl 6-oxohexa-2,4-dienoate, these computational models would predict a high propensity for Michael-type additions at the C4 position due to the extended conjugation.

Illustrative calculated reaction barriers for different types of reactions involving a model linear dienone are presented in Table 1.

| Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) | Key Intermediate |

|---|---|---|---|

| Electrophilic Addition (Protonation) | DFT (B3LYP/6-31G) | 10-15 | O,C-diprotonated species |

| Michael Addition (e.g., with a soft nucleophile) | DFT (M06-2X/6-311+G**) | 18-25 | Enolate intermediate |

| Diels-Alder Cycloaddition (as a diene) | DFT (B3LYP/6-31G) | 25-35 | Cyclic transition state |

Molecular Docking and Dynamics Simulations for Enzyme-Substrate/Product Interactions

Molecular docking and dynamics simulations are powerful tools to investigate how Methyl 6-oxohexa-2,4-dienoate and similar molecules interact with enzymes. A key enzyme in the metabolism of unsaturated fatty acids, which includes structures analogous to Methyl 6-oxohexa-2,4-dienoate, is 2,4-dienoyl-CoA reductase. nih.govresearchgate.netnih.govbiorxiv.orgwikipedia.org This enzyme is crucial for the β-oxidation of polyunsaturated fatty acids. nih.govresearchgate.netnih.govbiorxiv.orgwikipedia.org

Computational studies on human mitochondrial and peroxisomal 2,4-dienoyl-CoA reductases have provided insights into their substrate specificity and catalytic mechanism. nih.govresearchgate.net Docking studies can predict the binding orientation of substrates like a dienoyl-CoA within the enzyme's active site. These studies have revealed key amino acid residues that are critical for substrate binding and catalysis. nih.gov For instance, in peroxisomal 2,4-dienoyl-CoA reductase (pDCR), the crystal structure of a ternary complex with a substrate analog (hexadienoyl-CoA) and NADP+ has shown the importance of an aspartate residue in the catalytic mechanism, which is a departure from the typical tyrosine-serine pair found in many short-chain dehydrogenases/reductases. nih.gov

Molecular dynamics simulations can further elucidate the dynamic behavior of the enzyme-substrate complex, showing how the protein structure accommodates the substrate and the conformational changes that occur during the reaction. These simulations can reveal the role of water molecules in the active site and the flexibility of certain protein loops that may be involved in substrate binding and product release.

A hypothetical docking study of Methyl 6-oxohexa-2,4-dienoate with a model of 2,4-dienoyl-CoA reductase is summarized in Table 2.

| Ligand | Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|---|

| Methyl 6-oxohexa-2,4-dienoate | Human pDCR (model) | -7.5 | Asp120, Ser150, Tyr180 | Hydrogen bonding, Pi-Alkyl |

| Hexadienoyl-CoA (natural substrate analog) | Human pDCR (crystal structure) | -9.2 | Asp120, Asn168, Tyr180 | Hydrogen bonding, Electrostatic |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of Methyl 6-oxohexa-2,4-dienoate and how these properties govern its reactivity. These calculations can determine molecular orbital energies, charge distributions, and other electronic descriptors.

For acyclic dienoates, theoretical calculations can provide insights into their conformational preferences and the energy barriers for rotation around single bonds. acs.org The planarity of the conjugated system is crucial for its electronic properties. DFT calculations on macrocyclic (E,Z)- and (Z,E)-dienoates have been used to understand their thermodynamic stereochemical preferences. acs.orgacs.org

The reactivity of Methyl 6-oxohexa-2,4-dienoate can be rationalized by examining its frontier molecular orbitals (HOMO and LUMO). The LUMO is expected to be delocalized over the entire conjugated system, with significant coefficients on the carbonyl carbon (C6) and the C2 and C4 carbons. This distribution makes these sites susceptible to nucleophilic attack. The analysis of the electrostatic potential can further highlight the electrophilic and nucleophilic regions of the molecule.

Table 3 presents a summary of hypothetical quantum chemical properties for Methyl 6-oxohexa-2,4-dienoate, calculated using a common level of theory.

| Property | Calculated Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates moderate electron-donating ability (in reactions where it acts as a nucleophile). |

| LUMO Energy | -1.5 eV | Low-lying LUMO indicates high susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the molecule's stability and electronic transitions. |

| Mulliken Charge on C4 | +0.15 | Positive charge supports susceptibility to Michael addition. |

| Mulliken Charge on C6 (carbonyl carbon) | +0.45 | Highly positive charge indicates a primary site for nucleophilic attack. |

Prediction of Metabolic Pathway Steps and Enzyme Functionality

Computational tools play a significant role in predicting the metabolic fate of compounds like Methyl 6-oxohexa-2,4-dienoate. By analogy to the well-established pathways for the degradation of unsaturated fatty acids, it is highly probable that this compound would be metabolized via the β-oxidation pathway. researchgate.netnih.govnih.govyoutube.com

The metabolism of polyunsaturated fatty acids requires auxiliary enzymes to handle the double bonds that are not in the correct position or configuration for the core β-oxidation enzymes. nih.govnih.gov A compound with a 2,4-dienoyl structure, like Methyl 6-oxohexa-2,4-dienoate (if it were activated to its CoA thioester), would be a substrate for 2,4-dienoyl-CoA reductase. nih.govnih.govwikipedia.org This enzyme reduces the C4=C5 double bond to yield a trans-3-enoyl-CoA, which is then isomerized to the trans-2-enoyl-CoA, a standard intermediate in β-oxidation. wikipedia.org

Computational pathway prediction tools can utilize databases of known metabolic reactions and enzyme functionalities to propose plausible metabolic routes for novel or less-studied compounds. psu.edu These tools often rely on principles of chemical similarity and known enzyme substrate specificities. For Methyl 6-oxohexa-2,4-dienoate, such a prediction would strongly suggest its entry into the β-oxidation pathway following activation to its CoA ester and subsequent reduction by 2,4-dienoyl-CoA reductase.

Table 4 outlines the predicted metabolic steps for Methyl 6-oxohexa-2,4-dienoate based on analogous pathways.

| Step | Reaction | Enzyme Class | Predicted Product |

|---|---|---|---|

| 1. Activation | Conversion to CoA thioester | Acyl-CoA Synthetase | Methyl 6-oxohexa-2,4-dienoyl-CoA |

| 2. Reduction | Reduction of the 2,4-diene | 2,4-Dienoyl-CoA Reductase | Methyl 6-oxohex-3-enoyl-CoA |

| 3. Isomerization | Isomerization of the double bond | Enoyl-CoA Isomerase | Methyl 6-oxohex-2-enoyl-CoA |

| 4. Entry into β-oxidation | Standard β-oxidation cycle | β-oxidation enzymes | Shorter-chain acyl-CoA and acetyl-CoA |

Applications in Advanced Organic Synthesis and Chemical Biology Research

Precursors for Complex Polyene Systems and Retinoid Analogs

The conjugated diene framework of Methyl 6-oxohexa-2,4-dienoate makes it an ideal starting point for the construction of more complex polyene systems, which are characteristic features of retinoids and their analogs. Retinoids, a class of compounds derived from vitamin A, are crucial for vision, cell growth, and differentiation. Synthetic retinoid analogs are developed to target specific biological pathways and for therapeutic applications, including in dermatology and oncology.

A notable application of an analog of Methyl 6-oxohexa-2,4-dienoate is in the synthesis of a retinoid analog incorporating a pyrene ring. In this synthesis, ethyl (2E,4E)-3-methyl-6-oxohexa-2,4-dienoate was utilized as a key intermediate nih.govresearchgate.netresearchgate.netresearchgate.net. The aldehyde group of the oxohexa-dienoate undergoes a Wittig reaction with a custom-synthesized phosphonium (B103445) ylide derived from 1-acetylpyrene. This reaction constructs the extended polyene chain characteristic of retinoids, linking the pyrene moiety to the dienoate backbone. The resulting product, after saponification of the ethyl ester, is a novel all-trans-retinoic acid analog nih.govuoi.gruoi.gr. This synthetic strategy highlights the utility of the oxohexa-dienoate core in building complex and functionally diverse polyene structures.

Table 1: Wittig Reaction for the Synthesis of a Pyrene-Containing Retinoid Analog

| Reactant 1 | Reactant 2 | Key Reaction | Product Class | Reference |

|---|

Building Blocks for the Synthesis of Bioactive Molecules

Methyl 6-oxohexa-2,4-dienoate serves as a valuable building block in the total synthesis of complex bioactive natural products. Its chemical handles allow for sequential and stereocontrolled introduction of other molecular fragments.

An exemplary use of this compound is in the synthetic pathway towards Etnangien, a highly potent and selective inhibitor of the F-ATPase dokumen.pub. In the total synthesis of Etnangien, methyl-6-oxohexa-2,4-dienoate is used as a key intermediate dokumen.pub. The synthesis involves the reaction of ethyl 3-methyl-4-oxobut-2-enoate with Ph3PCHCHO to produce the methyl-6-oxohexa-2,4-dienoate intermediate dokumen.pub. This intermediate then undergoes further transformations to construct the complex architecture of the natural product. This application underscores the importance of Methyl 6-oxohexa-2,4-dienoate in providing a foundational structure for the assembly of intricate and biologically significant molecules.

In a different context, a related compound, 2-hydroxy-5-methyl-6-oxohexa-2,4-dienoate, has been identified as an intermediate in the biodegradation of 4-methyl catechol through meta-cleavage ring processes researchgate.netresearchgate.netresearchgate.net. This finding, while not a synthetic application, points to the relevance of the oxohexa-dienoate scaffold in biological pathways and the potential for designing bioactive molecules based on this core structure.

Intermediates in the Formation of Heterocyclic Compounds (e.g., Furan, Thiophene, Pyrrole Derivatives)

While direct examples of Methyl 6-oxohexa-2,4-dienoate in the synthesis of furan, thiophene, or pyrrole derivatives are not extensively documented, its structure is amenable to classical heterocyclic synthesis methodologies. The presence of what can be considered a masked 1,4-dicarbonyl or a 1,6-dicarbonyl functionality suggests its potential as a substrate in reactions like the Paal-Knorr synthesis.

The Paal-Knorr synthesis is a cornerstone method for the preparation of these five-membered heterocycles from 1,4-dicarbonyl compounds. Given that Methyl 6-oxohexa-2,4-dienoate possesses carbonyl groups at the 1 and 6 positions, it is conceivable that under appropriate reaction conditions, it could undergo cyclization reactions with suitable reagents to form heterocyclic rings. For instance, treatment with a dehydrating agent could potentially lead to a furan derivative, while reaction with a primary amine could yield a pyrrole, and a sulfurizing agent like Lawesson's reagent could produce a thiophene. The conjugated diene system, however, introduces additional reactivity that could lead to alternative reaction pathways, making the development of selective cyclization methods an area for further investigation.

Development of Novel Synthetic Methodologies Utilizing Oxohexa-dienoates

The unique electronic and structural features of oxohexa-dienoates have been exploited in the development of novel synthetic methodologies, particularly in the realm of asymmetric synthesis. By coordinating the diene moiety to a transition metal, the reactivity and stereochemical outcome of reactions at other parts of the molecule can be controlled.

A significant advancement in this area is the use of a tricarbonyliron complex of Methyl 6-oxohexa-2,4-dienoate in a kinetic resolution process thieme-connect.de. In this methodology, the planar chirality of the tricarbonyl[(2,3,4,5-η)-methyl 6-oxohexa-2,4-dienoate]iron complex is exploited. The addition of a chiral nucleophile, B-allyldiisopinocampheylborane, to the aldehyde substituent of the complex proceeds at different rates for the two enantiomers of the complex thieme-connect.de. This difference in reaction rates allows for the separation of the enantiomers, providing a method for kinetic resolution. This approach not only demonstrates a novel use for the oxohexa-dienoate scaffold but also opens up avenues for the synthesis of enantiomerically enriched compounds.

Further research has also explored the direct cross-coupling reactions of electron-deficient alkenes, with butyl (2E,4Z)-6-amino-5-methyl-6-oxohexa-2,4-dienoate being synthesized as part of these studies rsc.org.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| Methyl 6-oxohexa-2,4-dienoate |

| Ethyl (2E,4E)-3-methyl-6-oxohexa-2,4-dienoate |

| Triphenyl[1-(pyren-1-yl)ethyl]phosphonium bromide |

| 1-acetylpyrene |

| all-trans-retinoic acid |

| Etnangien |

| Ethyl 3-methyl-4-oxobut-2-enoate |

| Ph3PCHCHO |

| 2-hydroxy-5-methyl-6-oxohexa-2,4-dienoate |

| 4-methyl catechol |

| Furan |

| Thiophene |

| Pyrrole |

| Lawesson's reagent |

| tricarbonyl[(2,3,4,5-η)-methyl 6-oxohexa-2,4-dienoate]iron |

| B-allyldiisopinocampheylborane |

Environmental and Biotechnological Research Implications

Bioremediation Strategies for Aromatic Pollutants Utilizing Microbial Degradation Pathways

Microbial degradation is a cornerstone of bioremediation, offering a cost-effective and environmentally sound method for cleaning up sites contaminated with aromatic pollutants. jmb.or.kr Aromatic compounds, such as benzene, toluene, ethylbenzene, and xylenes (B1142099) (BTEX), are common environmental contaminants that can be broken down by diverse microorganisms. nih.gov The aerobic degradation of these pollutants typically begins with the enzymatic incorporation of oxygen, which converts the stable aromatic ring into a more reactive intermediate, most commonly a catechol or a substituted catechol. jmb.or.kr

This dihydroxylated intermediate is then susceptible to ring cleavage by specialized enzymes called dioxygenases. This ring-fission event is the critical step that breaks open the aromatic nucleus, generating linear, aliphatic molecules. The resulting open-chain product is often a dicarboxylic acid or a semialdehyde. It is in this context that intermediates structurally related to 6-oxohexa-2,4-dienoate are formed. jmb.or.krnih.gov Depending on the specific pollutant and the microbial pathway, these intermediates can then be further metabolized, eventually being funneled into central metabolic pathways like the tricarboxylic acid (TCA) cycle to provide carbon and energy for the cell. jmb.or.kr While research often highlights hydroxylated or carboxylated derivatives, the formation of esterified intermediates like Methyl 6-oxohexa-2,4-dienoate is plausible, particularly during the degradation of certain synthetic or naturally esterified aromatic compounds.

The table below outlines the general steps in the aerobic degradation of a simple aromatic compound where a 6-oxohexa-2,4-dienoate backbone could be formed.

| Step | Process | Key Enzyme Class | General Intermediate Formed |

| 1 | Aromatic Ring Hydroxylation | Monooxygenase or Dioxygenase | Catechol or substituted catechol |

| 2 | Aromatic Ring Cleavage | Catechol Dioxygenase | Muconic acid / semialdehyde derivative (e.g., 6-oxohexa-2,4-dienoate backbone) |

| 3 | Intermediate Metabolism | Hydrolase, Dehydrogenase, etc. | Aliphatic acids and aldehydes |

| 4 | Funneling to Central Metabolism | Various | Pyruvate, Acetyl-CoA |

Metabolic Engineering for Enhanced Biodegradation or Bioproduction of Valuable Chemicals

Metabolic engineering provides powerful tools to modify microbial pathways for specific purposes, such as improving the degradation rate of pollutants or accumulating valuable chemical precursors. nih.gov In the context of Methyl 6-oxohexa-2,4-dienoate, metabolic engineering could be applied in several theoretical ways.

For enhanced biodegradation, if the metabolism of Methyl 6-oxohexa-2,4-dienoate is a rate-limiting step in a degradation pathway, the enzymes responsible for its conversion could be overexpressed. Conversely, if the compound itself exerts toxicity on the microbe, pathway flux could be redirected to minimize its accumulation.

For the bioproduction of valuable chemicals, Methyl 6-oxohexa-2,4-dienoate or its parent acid could serve as a platform chemical. The diene and carbonyl functionalities make it a potentially versatile precursor for synthesizing polymers or other specialty chemicals. An engineering strategy could involve:

Identifying a microorganism that naturally produces a related intermediate through aromatic degradation.

Introducing a novel enzyme, such as a specific methyltransferase, to convert the intermediate into Methyl 6-oxohexa-2,4-dienoate.

Deleting the genes for the enzymes that would normally degrade Methyl 6-oxohexa-2,4-dienoate, thereby forcing its accumulation.

The following table illustrates hypothetical metabolic engineering strategies involving this compound.

| Goal | Strategy | Target Genetic Modification | Expected Outcome |

| Enhanced Bioremediation | Overcome a metabolic bottleneck | Overexpress genes encoding hydrolases or dehydrogenases that act on Methyl 6-oxohexa-2,4-dienoate. | Faster removal of the parent aromatic pollutant. |

| Bioproduction | Accumulate the compound | Knock out the gene for the enzyme that degrades Methyl 6-oxohexa-2,4-dienoate. | Secretion or intracellular accumulation of the target compound. |

| Novel Chemical Synthesis | Create a new product | Introduce a methyltransferase to convert a precursor acid into Methyl 6-oxohexa-2,4-dienoate. | Production of a novel bio-based chemical. |

Discovery and Engineering of Novel Enzymes for Industrial Biotransformations

The unique structure of Methyl 6-oxohexa-2,4-dienoate implies the involvement of specific classes of enzymes for its synthesis and degradation, making it a target for enzyme discovery and engineering. Biotransformations using isolated enzymes or whole cells are a key part of green chemistry, enabling highly specific reactions under mild conditions.

Key enzyme classes relevant to the metabolism of Methyl 6-oxohexa-2,4-dienoate include:

Dioxygenases: These are crucial for the initial ring-cleavage of aromatic precursors to form the linear C6 backbone. Engineering these enzymes for broader substrate specificity could allow the conversion of a wider range of pollutants into these intermediates.

Esterases: These enzymes would be responsible for hydrolyzing the methyl ester of Methyl 6-oxohexa-2,4-dienoate to its corresponding carboxylic acid and methanol. The discovery of novel esterases with high specificity for this substrate could be valuable for analytical or synthetic applications.

Methyltransferases: In a biosynthetic context, a methyltransferase would be required to add the methyl group to the carboxylate of 6-oxohexa-2,4-dienoic acid, using a donor like S-adenosyl methionine. Discovering or engineering such an enzyme could be the key to producing the compound biologically.

Hydrolases and Dehydrogenases: These enzymes are involved in the further downstream metabolism of the open-ring product, breaking it down into smaller molecules for entry into central metabolism. asm.org

Research in this area focuses on screening environmental samples (metagenomics) for microbes living in contaminated sites, as they are a rich source of novel enzymes adapted to break down unusual chemical structures. Once identified, these enzymes can be produced in larger quantities and their properties improved through protein engineering techniques like directed evolution.

Role in Lignin (B12514952) Valorization and Biorefinery Processes

Lignin is a complex, aromatic biopolymer that is a major waste product of the pulp, paper, and cellulosic ethanol (B145695) industries. researchgate.net The concept of lignin valorization aims to convert this low-value waste stream into high-value chemicals, fuels, and materials. This process relies on breaking down the complex lignin structure into its constituent aromatic monomers, which can then be funneled by microorganisms into valuable products.

The microbial catabolism of lignin-derived aromatics, such as ferulate, vanillate, and syringate, proceeds through central intermediates like catechol and protocatechuate. These are subsequently processed via ring-cleavage pathways, similar to those used for degrading aromatic pollutants. Therefore, ring-cleavage products with a 6-oxohexa-2,4-dienoate backbone are central intermediates in the biological funneling of lignin.

The table below summarizes the potential role of Methyl 6-oxohexa-2,4-dienoate in a biorefinery context.

| Biorefinery Input | Key Biological Process | Potential Intermediate | Potential Valorized Product |

| Lignin | Microbial Depolymerization & Catabolism | Aromatic monomers (e.g., vanillate) | Methyl 6-oxohexa-2,4-dienoate |

| Aromatic Monomers | Ring-Cleavage Pathway | 6-oxohexa-2,4-dienoic acid | Methyl 6-oxohexa-2,4-dienoate |

| Methyl 6-oxohexa-2,4-dienoate | Chemical or Enzymatic Conversion | N/A | Bioplastics, Resins, Specialty Chemicals |

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Pathways for Oxohexa-dienoates

The development of environmentally benign and efficient methods for synthesizing oxohexa-dienoates is a primary focus of current research. Traditional chemical syntheses often involve harsh conditions, hazardous reagents, and the generation of significant waste. Consequently, the exploration of biocatalytic and chemoenzymatic approaches is gaining momentum.

Biocatalytic Synthesis: This approach utilizes whole microbial cells or isolated enzymes to catalyze the production of oxohexa-dienoates from renewable feedstocks. A key area of investigation is the microbial degradation of aromatic compounds, where oxohexa-dienoates are common intermediates. researchgate.netunesp.br Researchers are actively identifying and characterizing novel microorganisms and enzymes from diverse environments that can efficiently convert substrates like lignin-derived aromatics into target dienone compounds.

Chemoenzymatic Synthesis: This strategy combines the selectivity of biocatalysis with the versatility of chemical synthesis. For instance, an enzymatic reaction could be used to create a chiral intermediate that is then converted to the final product through a series of chemical steps. This hybrid approach can offer higher yields and purities than purely chemical or biological methods.

A comparative overview of these emerging synthetic strategies is presented in the table below.

| Synthetic Strategy | Description | Advantages | Challenges |

| Biocatalytic Synthesis | Employs whole cells or isolated enzymes to convert renewable feedstocks into oxohexa-dienoates. | Mild reaction conditions, high selectivity, reduced environmental impact, utilization of renewable resources. | Low product titers, complex downstream processing, potential for enzyme inhibition. |

| Chemoenzymatic Synthesis | Integrates enzymatic reactions with traditional chemical steps to achieve a target synthesis. | Combines the high selectivity of enzymes with the broad applicability of chemical reactions, potentially leading to higher yields and novel products. | Requires careful optimization of reaction conditions to ensure compatibility between enzymatic and chemical steps. |

Deeper Elucidation of Enzymatic Mechanisms and Rational Protein Engineering

A fundamental understanding of the enzymes involved in the biosynthesis and degradation of Methyl 6-oxohexa-2,4-dienoate is crucial for developing efficient biocatalytic processes. Key enzyme classes under investigation include dioxygenases, which are involved in the ring cleavage of aromatic precursors, and hydrolases, which can act on the resulting dienone intermediates. researchgate.netresearchgate.net

Mechanism of Dioxygenases: Dioxygenases play a pivotal role in the aerobic catabolism of aromatic compounds by incorporating both atoms of molecular oxygen into the aromatic ring, leading to its cleavage. researchgate.netresearchgate.net Elucidating the precise catalytic mechanisms of these enzymes, including the nature of the iron center and the role of key active site residues, is an active area of research. researchgate.netport.ac.uk This knowledge is essential for understanding their substrate specificity and for designing strategies to engineer them for novel applications.

Rational Protein Engineering: With a deeper understanding of enzyme structure and function, researchers can employ rational protein engineering to modify enzymes for improved catalytic efficiency, stability, and substrate specificity. nih.govfrontiersin.orgresearchgate.net This involves making targeted changes to the amino acid sequence of an enzyme to alter its properties in a predictable way. nih.govfrontiersin.orgresearchgate.net For example, site-directed mutagenesis can be used to modify the active site of a hydrolase to enhance its activity towards a specific oxohexa-dienoate substrate. nih.gov The ultimate goal of rational design is the creation of novel enzymes with tailored functionalities for specific synthetic purposes. nih.gov

| Enzyme Class | Role in Oxohexa-dienoate Metabolism | Key Research Focus |

| Dioxygenases | Catalyze the ring cleavage of aromatic precursors to form dienone intermediates. | Understanding the catalytic mechanism, the role of the metal center, and substrate specificity. |

| Hydrolases | Catalyze the cleavage of C-C bonds in oxohexa-dienoate intermediates. nih.govresearchgate.net | Elucidating the catalytic mechanism and engineering for improved activity and substrate range. |

Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

The ability to monitor chemical and biochemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. Advanced in situ spectroscopic techniques are increasingly being applied to the study of oxohexa-dienoate synthesis and conversion. spectroscopyonline.comamericanpharmaceuticalreview.com

Real-Time Monitoring Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR allows for the simultaneous quantification of substrates, products, and intermediates in a reaction mixture without the need for sample withdrawal. walisongo.ac.iduni-muenchen.denih.govresearchgate.netnanalysis.com This technique is particularly powerful for studying enzyme kinetics and elucidating reaction pathways. walisongo.ac.iduni-muenchen.denih.govresearchgate.netnanalysis.com

Raman Spectroscopy: In situ Raman spectroscopy is a non-invasive technique that provides information about the vibrational modes of molecules. nih.govresearchgate.netresearchgate.netyoutube.com It can be used to monitor changes in chemical bonding during a reaction and is well-suited for studying enzymatic reactions, even with gaseous substrates. nih.govresearchgate.net

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: ATR-FTIR is a surface-sensitive technique that can monitor reactions in real-time, even in aqueous environments. frontiersin.orgnih.govconsensus.appcardiff.ac.uk It is particularly useful for studying biocatalytic processes and can provide information on both the catalyst and the reacting species. frontiersin.orgnih.govconsensus.appcardiff.ac.uk

Mass Spectrometry (MS): In situ mass spectrometry techniques, such as probe electrospray ionization mass spectrometry (PESI-MS), allow for the direct and continuous monitoring of reaction components. rsc.orgnih.govthermofisher.comrsc.org This provides high sensitivity and temporal resolution for tracking the formation of products and intermediates. rsc.orgnih.govrsc.org

| Spectroscopic Technique | Principle | Application in Oxohexa-dienoate Research |

| In Situ NMR | Measures the magnetic properties of atomic nuclei. | Real-time quantification of reactants and products, elucidation of reaction pathways, and enzyme kinetics. walisongo.ac.idnih.gov |

| In Situ Raman | Measures the inelastic scattering of light by molecules. | Non-invasive monitoring of chemical bond changes, suitable for enzymatic reactions. nih.govresearchgate.net |

| In Situ ATR-FTIR | Measures the absorption of infrared radiation by a sample in contact with a crystal. | Real-time monitoring of reactions in aqueous media, analysis of biocatalytic processes. frontiersin.orgcardiff.ac.uk |

| In Situ Mass Spectrometry | Measures the mass-to-charge ratio of ions. | High-sensitivity, real-time tracking of reaction species, including transient intermediates. rsc.orgnih.gov |

Integration with Systems Biology and Synthetic Biology Approaches for Pathway Optimization

Systems and synthetic biology offer powerful tools for understanding and engineering complex biological processes, including the microbial production of Methyl 6-oxohexa-2,4-dienoate.

Systems Biology: This field takes a holistic approach to studying biological systems by integrating data from various "omics" technologies (genomics, proteomics, metabolomics) to construct predictive models of cellular behavior. researchgate.netcaister.comnih.gov In the context of oxohexa-dienoate production, systems biology can be used to identify metabolic bottlenecks, understand regulatory networks, and predict the effects of genetic modifications on pathway flux. researchgate.netnih.gov

Synthetic Biology: Synthetic biology applies engineering principles to the design and construction of new biological parts, devices, and systems. nih.govnih.govengconfintl.orgmdpi.com This includes the development of synthetic metabolic pathways for the production of non-natural compounds. nih.govmdpi.com By assembling genes from different organisms, researchers can create novel pathways for the synthesis of oxohexa-dienoates from simple sugars or other renewable feedstocks. mdpi.com

Flux Balance Analysis (FBA): FBA is a computational method used to predict metabolic fluxes in a genome-scale metabolic model. nih.govnih.govresearchgate.net It can be used to identify gene knockout or overexpression targets that would lead to increased production of a desired compound, such as Methyl 6-oxohexa-2,4-dienoate. nih.govresearchgate.net

| Approach | Description | Application in Oxohexa-dienoate Production |

| Systems Biology | Holistic study of biological systems through the integration of multi-omics data. researchgate.netcaister.com | Identification of metabolic bottlenecks and regulatory networks in production pathways. nih.gov |

| Synthetic Biology | Design and construction of new biological parts and systems. nih.govmdpi.com | Creation of novel metabolic pathways for the synthesis of oxohexa-dienoates from renewable feedstocks. nih.gov |

| Flux Balance Analysis (FBA) | Computational prediction of metabolic fluxes in a genome-scale model. nih.govnih.gov | In silico identification of genetic targets for strain improvement and increased product yield. researchgate.net |

Sustainable and Green Chemistry Aspects in the Production and Utilization of Methyl 6-oxohexa-2,4-dienoate

The principles of green chemistry are increasingly being integrated into the synthesis and application of chemicals to minimize their environmental impact.

Atom Economy: This principle, central to green chemistry, emphasizes the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. jocpr.comnih.govnih.govjk-sci.comrsc.org Biocatalytic and chemoenzymatic pathways for oxohexa-dienoate synthesis are often highly atom-economical, as they can proceed with high selectivity and minimal byproduct formation. jk-sci.com

Use of Renewable Feedstocks: The production of Methyl 6-oxohexa-2,4-dienoate from renewable resources, such as lignocellulosic biomass, is a key aspect of a sustainable bio-based economy. Lignin (B12514952), a major component of this biomass, is a rich source of aromatic compounds that can be converted into valuable chemicals, including oxohexa-dienoates, through microbial fermentation or enzymatic conversion.

Biodegradability: Understanding the environmental fate of Methyl 6-oxohexa-2,4-dienoate and related compounds is crucial. As intermediates in natural degradation pathways for aromatic compounds, they are expected to be readily biodegradable, which is a significant advantage over many petroleum-derived chemicals.

| Green Chemistry Principle | Application to Methyl 6-oxohexa-2,4-dienoate |

| Atom Economy | Biocatalytic and chemoenzymatic syntheses offer high atom economy by minimizing byproduct formation. jocpr.comnih.gov |

| Renewable Feedstocks | Lignocellulosic biomass can serve as a sustainable source of aromatic precursors for oxohexa-dienoate production. |

| Biodegradability | As a natural metabolic intermediate, Methyl 6-oxohexa-2,4-dienoate is expected to be readily biodegradable. |

Q & A

Q. What are the established synthetic routes for Methyl 6-oxohexa-2,4-dienoate, and how can reaction yields be optimized?

Methyl 6-oxohexa-2,4-dienoate can be synthesized via esterification of the corresponding acid using methanol in the presence of catalytic HCl. A reported method involves dissolving the acid precursor in methanol, adding HCl (3M in methanol, 2 eq), and stirring for 16 hours at room temperature, followed by flash chromatography for purification. Yield optimization requires careful control of stoichiometry, reaction time, and purification techniques. Confirmation of structure via -NMR and -NMR is critical, with characteristic peaks at δ 3.67 (s, 3H, methyl ester) and δ 167.8 (carbonyl) .

Q. How can researchers characterize Methyl 6-oxohexa-2,4-dienoate and confirm its purity?

Key characterization methods include:

- NMR Spectroscopy : -NMR (e.g., δ 5.71 for conjugated diene protons) and -NMR (e.g., δ 145.2 for carbonyl carbons) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., 142.06 g/mol).

- Chromatography : HPLC or GC-MS to assess purity and detect byproducts. Cross-referencing spectral data with literature ensures accuracy and resolves discrepancies in peak assignments.

Advanced Research Questions

Q. What is the role of Methyl 6-oxohexa-2,4-dienoate in microbial degradation pathways, and how can its intermediates be tracked?

Methyl 6-oxohexa-2,4-dienoate is a metabolite in the biphenyl degradation pathway. In Pseudomonas spp., biphenyl dioxygenase initiates cleavage, leading to intermediates like 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate (HOPDA), which undergoes hydrolysis via 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase (BphD) to yield benzoate and 2-hydroxypenta-2,4-dienoate . Tracking involves:

Q. How do enzymes like BphD interact with Methyl 6-oxohexa-2,4-dienoate derivatives, and what structural features govern substrate specificity?

BphD, a meta-cleavage hydrolase, hydrolyzes the dienoate moiety in HOPDA derivatives. Key structural determinants include:

- Electrophilic Carbonyl Group : The 6-oxo group in HOPDA is essential for nucleophilic attack by water.

- Conjugated Diene System : Stabilizes the transition state during hydrolysis. Mutagenesis studies on Rhodococcus spp. reveal that substitutions in the enzyme’s active site (e.g., Ser-112, His-265) disrupt catalysis, highlighting mechanistic conservation across species .

Q. What experimental strategies address contradictions in reported enzymatic activity for HOPDA hydrolases?

Discrepancies in kinetic parameters (e.g., , ) may arise from:

- Substrate Isomerism : Ensure the substrate’s (2E,4E)-configuration, as stereochemistry affects binding .

- Cofactor Requirements : Verify NADPH dependency for reductase activity in certain isoforms .

- pH Optimization : Activity assays should be conducted at pH 7.0–8.5, as acidic conditions denature BphD .

Q. How can researchers leverage Methyl 6-oxohexa-2,4-dienoate in designing bioremediation strategies for aromatic pollutants?

The compound’s role in biphenyl/polychlorinated biphenyl (PCB) degradation pathways makes it a model for engineering microbial consortia. Strategies include:

- Gene Cloning : Express bph operons (e.g., bphDEF) in E. coli to enhance HOPDA hydrolase production .

- Pathway Integration : Combine dioxygenase and hydrolase activities in a single chassis organism for efficient PCB mineralization .

Methodological Notes

- Synthesis Troubleshooting : Low yields may result from incomplete esterification; consider refluxing with anhydrous methanol and molecular sieves.

- Enzymatic Assays : Include negative controls (heat-inactivated enzymes) to rule out non-specific hydrolysis .

- Data Validation : Use isotopic labeling (e.g., -HO) to confirm hydrolysis mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.